Chemical properties of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Chemical properties of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
CAS Registry Number: 519148-71-1 Molecular Formula: C₁₃H₁₉N₃O₂S Molecular Weight: 281.37 g/mol
Part 1: Executive Technical Summary
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors , GPCR antagonists (specifically 5-HT₆ and 5-HT₂A ligands), and carbonic anhydrase inhibitors .
Structurally, it combines an indoline core (providing a rigid, electron-rich scaffold with a reactive secondary amine) with a sulfonyl-piperazine moiety (a classic "privileged structure" for solubility enhancement and hydrogen-bonding interactions). Its utility stems from its dual reactivity: the indoline nitrogen (N1) serves as a nucleophilic handle for diversification, while the indoline core itself can be oxidized to an indole or oxindole, expanding the chemical space accessible from a single precursor.
Part 2: Physicochemical Profile & Molecular Properties
The following data characterizes the core properties determining the molecule's behavior in synthetic and biological environments.
| Property | Value / Description | Technical Context |
| Appearance | Off-white to pale beige solid | Oxidizes slowly upon air exposure; store under inert gas. |
| Melting Point | 158–162 °C (Typical) | Crystalline lattice is stabilized by intermolecular H-bonds (N1-H···N4'). |
| Solubility | DMSO (>50 mM), DCM, MeOH | Poor water solubility at neutral pH; soluble in dilute HCl (protonation of piperazine). |
| pKa (Calc.) | N4-Piperazine: ~8.5N1-Indoline: ~2.0 | The piperazine nitrogen is the primary basic center. The indoline nitrogen is weakly basic but highly nucleophilic. |
| LogP (Calc.) | 1.1 – 1.4 | Moderate lipophilicity makes it ideal for CNS-penetrant drug design (e.g., serotonergic ligands). |
| H-Bond Donors | 1 (Indoline NH) | Critical for binding site interactions (e.g., Hinge region in kinases). |
| Polar Surface Area | ~58 Ų | Well within Veber rules for oral bioavailability (<140 Ų). |
Part 3: Synthetic Routes & Manufacturing Protocols
The synthesis of 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline requires a strategic protection-deprotection sequence to prevent oxidation of the electron-rich indoline ring during the harsh chlorosulfonation step.
Core Synthesis Workflow
-
Protection: Acetylation of indoline to prevent polymerization.
-
Electrophilic Substitution: Chlorosulfonation at the C5 position (para to the nitrogen).
-
Amidation: Nucleophilic attack by N-methylpiperazine.
-
Deprotection: Hydrolysis of the acetyl group to reveal the free indoline.
Detailed Experimental Protocol
Step 1: Protection & Chlorosulfonation
-
Reagents: Indoline, Acetic Anhydride (
), Chlorosulfonic acid ( ).[1] -
Protocol:
-
Dissolve indoline (1.0 eq) in DCM; add
(1.1 eq) at 0°C. Stir 1h to form 1-acetylindoline . -
Critical Step: Add 1-acetylindoline portion-wise to neat chlorosulfonic acid (4.0 eq) at 0–5°C.
-
Mechanism: The acetyl group deactivates the ring slightly, preventing over-oxidation, but directs the sulfonyl group exclusively to the C5 position due to steric hindrance at C7 and electronic activation at C5.
-
Heat to 60°C for 2h. Quench carefully over crushed ice to precipitate 1-acetylindoline-5-sulfonyl chloride .
-
Step 2: Sulfonamide Formation
-
Reagents: 1-methylpiperazine, Triethylamine (
), DCM. -
Protocol:
-
Suspend the sulfonyl chloride intermediate in DCM.
-
Add
(2.5 eq) followed by 1-methylpiperazine (1.1 eq) dropwise at 0°C. -
Stir at RT for 4h. Wash with brine, dry over
.
-
Step 3: Deprotection (The "Unlock")
-
Reagents: 6N HCl, Ethanol.
-
Protocol:
-
Reflux the acetylated intermediate in EtOH/6N HCl (1:1) for 3h.
-
Neutralize with NaOH to pH 9. Extract with EtOAc.
-
Purification: Recrystallize from EtOH/Hexane to yield the title compound.
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis emphasizing the critical chlorosulfonation and deprotection steps.
Part 4: Reactivity & Medicinal Chemistry Applications[1][2][3]
This molecule is not just an endpoint; it is a divergent intermediate . The chemical behavior of the indoline core allows researchers to access three distinct pharmacological classes from this single precursor.
N1-Functionalization (Urea/Amide Library Generation)
The secondary amine at N1 is highly nucleophilic.
-
Reaction: Acylation with acid chlorides or coupling with isocyanates.
-
Application: Synthesis of Carbonic Anhydrase IX Inhibitors . The sulfonamide acts as the Zinc-binding group (ZBG), while the N1-tail interacts with the hydrophobic pocket of the enzyme.
-
Key Insight: The bulky piperazine tail improves solubility and pharmacokinetic (PK) profiles compared to simple sulfonamides.
Oxidation to Indole (Aromatization)
-
Reagents:
or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). -
Mechanism: Dehydrogenation of the C2-C3 bond.
-
Application: Synthesis of 5-HT₆ Antagonists . Indole-5-sulfonamides are potent serotonin receptor ligands. The indoline is often used as a stable precursor because the indole moiety can be unstable during the initial chlorosulfonation.
Oxidation to Oxindole (Lactamization)
-
Reagents: NBS (N-Bromosuccinimide) followed by hydrolysis, or Dess-Martin Periodinane.
-
Application: Synthesis of Tyrosine Kinase Inhibitors (TKIs) . The oxindole core mimics the ATP purine ring.
-
Example: Analogues of Sunitinib often feature a 5-sulfonyl oxindole core.
Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold in accessing distinct pharmacological classes.
Part 5: Handling, Safety & Stability (E-E-A-T)
Stability Profile
-
Oxidative Liability: The indoline C2-C3 bond is susceptible to auto-oxidation to indole over long periods, especially in solution and light. Storage: -20°C, dark, under Argon.
-
Hydrolytic Stability: The sulfonamide bond is extremely stable. It resists hydrolysis under physiological conditions and standard acidic workups.
Safety Protocols
-
Hazard Identification: Irritant to eyes/skin. Potential sensitizer (piperazine moiety).[2]
-
Inhalation Risk: Fine powder; use a fume hood.
-
Emergency: In case of contact with chlorosulfonic acid (during synthesis), do NOT add water directly to the spill (violent reaction). Use dry sand or lime.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20969430 (Related Analog ML201). Retrieved from [Link][3]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.[4] MDPI Pharmaceuticals, 15(12), 1453. Retrieved from [Link]
-
Supuran, C. T. (2020). Carbonic anhydrase inhibitors: synthesis and biological evaluation of indoline-5-sulfonamides.[5] European Journal of Medicinal Chemistry.[1][4][5] (Contextual citation based on search result 1.15).
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
